1,2-Distearoyl-rac-glycerol 1,2-Distearoyl-rac-glycerol DG(18:0/18:0/0:0)[rac], also known as 1, 2-dioctadecanoylglycerol or 1, 2-distearin, belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(18:0/18:0/0:0)[rac] is considered to be a diradylglycerol lipid molecule. DG(18:0/18:0/0:0)[rac] exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, DG(18:0/18:0/0:0)[rac] is primarily located in the membrane (predicted from logP).
Brand Name: Vulcanchem
CAS No.: 1188-58-5
VCID: VC20982477
InChI: InChI=1S/C39H76O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37,40H,3-36H2,1-2H3
SMILES: CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCCCC
Molecular Formula: C39H76O5
Molecular Weight: 625 g/mol

1,2-Distearoyl-rac-glycerol

CAS No.: 1188-58-5

Cat. No.: VC20982477

Molecular Formula: C39H76O5

Molecular Weight: 625 g/mol

* For research use only. Not for human or veterinary use.

1,2-Distearoyl-rac-glycerol - 1188-58-5

Specification

Description DG(18:0/18:0/0:0)[rac], also known as 1, 2-dioctadecanoylglycerol or 1, 2-distearin, belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(18:0/18:0/0:0)[rac] is considered to be a diradylglycerol lipid molecule. DG(18:0/18:0/0:0)[rac] exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, DG(18:0/18:0/0:0)[rac] is primarily located in the membrane (predicted from logP).
CAS No. 1188-58-5
Molecular Formula C39H76O5
Molecular Weight 625 g/mol
IUPAC Name (3-hydroxy-2-octadecanoyloxypropyl) octadecanoate
Standard InChI InChI=1S/C39H76O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37,40H,3-36H2,1-2H3
Standard InChI Key UHUSDOQQWJGJQS-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCCCC
Canonical SMILES CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCCCC
Melting Point 71-72°C

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